molecular formula C16H10BrN3O2S B11322101 N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-3-methyl-1-benzofuran-2-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11322101
M. Wt: 388.2 g/mol
InChI Key: KVJWUXNWYVXLNB-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiadiazole core, bromination, and subsequent coupling with the benzofuran moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-3-methyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
  • N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide
  • N-(2,1,3-benzothiadiazol-5-yl)-1-pyrrolidinecarbothioamide

Uniqueness

Compared to similar compounds, N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique bromine substitution on the benzofuran ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H10BrN3O2S

Molecular Weight

388.2 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H10BrN3O2S/c1-8-11-4-2-9(17)6-14(11)22-15(8)16(21)18-10-3-5-12-13(7-10)20-23-19-12/h2-7H,1H3,(H,18,21)

InChI Key

KVJWUXNWYVXLNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NC3=CC4=NSN=C4C=C3

Origin of Product

United States

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